Daclatasvir RRSS Isomer-d3 is a synthetic derivative of daclatasvir, an antiviral compound primarily used in the treatment of hepatitis C virus infections. Daclatasvir functions as a non-structural protein 5A inhibitor, playing a crucial role in viral replication. The RRSS isomer specifically refers to a particular stereoisomer of daclatasvir that has been labeled with deuterium, which can be beneficial for pharmacokinetic studies and metabolic profiling.
Daclatasvir was developed by Bristol-Myers Squibb and is marketed under the trade name Daklinza. The RRSS isomer-d3 variant is synthesized for research purposes, particularly in studies examining drug metabolism and pharmacokinetics. This isomer can be sourced from specialized chemical suppliers such as SynZeal Research and LGC Standards .
Daclatasvir RRSS Isomer-d3 belongs to the class of antiviral agents, specifically categorized as hepatitis C virus non-structural protein 5A inhibitors. It is classified under the chemical family of amides due to its structural composition.
The synthesis of daclatasvir RRSS Isomer-d3 involves several key steps, often utilizing advanced organic chemistry techniques.
Methods:
Technical Details:
Daclatasvir RRSS Isomer-d3 has a complex molecular structure characterized by multiple functional groups.
Structure:
Data:
The chemical reactivity of daclatasvir RRSS Isomer-d3 is primarily dictated by its functional groups.
Reactions:
Technical Details:
Daclatasvir exerts its antiviral effects through inhibition of the hepatitis C virus non-structural protein 5A.
Process:
Data:
Daclatasvir RRSS Isomer-d3 possesses distinct physical and chemical properties relevant for its application in research and clinical settings.
Physical Properties:
Chemical Properties:
Daclatasvir RRSS Isomer-d3 has several important applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: